N-(1-Cyanocyclopentyl)benzamide N-(1-Cyanocyclopentyl)benzamide
Brand Name: Vulcanchem
CAS No.: 91806-24-5
VCID: VC1975963
InChI: InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16)
SMILES: C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

N-(1-Cyanocyclopentyl)benzamide

CAS No.: 91806-24-5

Cat. No.: VC1975963

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Cyanocyclopentyl)benzamide - 91806-24-5

Specification

CAS No. 91806-24-5
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name N-(1-cyanocyclopentyl)benzamide
Standard InChI InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16)
Standard InChI Key ZWPJTMIVMQPYNO-UHFFFAOYSA-N
SMILES C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2
Canonical SMILES C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2

Introduction

Physical and Chemical Properties

N-(1-Cyanocyclopentyl)benzamide (CAS No. 91806-24-5) is a white solid compound belonging to the class of amides. Its structure combines a benzamide moiety with a cyanocyclopentyl group attached to the nitrogen atom, creating a molecule with multiple functional groups that contribute to its reactivity and potential biological activities. Understanding the basic physical and chemical properties of this compound is essential for evaluating its potential applications in various fields.

Basic Identification and Structure

The fundamental properties of N-(1-Cyanocyclopentyl)benzamide are summarized in Table 1, providing key information for identification and characterization of this compound.

Table 1: Basic Properties of N-(1-Cyanocyclopentyl)benzamide

PropertyValue
CAS Number91806-24-5
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.26 g/mol
IUPAC NameN-(1-cyanocyclopentyl)benzamide
SynonymsN-(1-Cyano-cyclopentyl)-benzamide; 1-Benzoylamino-1-cyanocyclopentane
Physical AppearanceWhite solid
Melting Point129-130°C

The molecular structure of N-(1-Cyanocyclopentyl)benzamide features a cyclopentane ring with a cyano group and an amide bond at the 1-position. The amide bond connects to a phenyl ring, creating the benzamide portion of the molecule .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about N-(1-Cyanocyclopentyl)benzamide. The characteristic NMR signals help in the confirmation of its structure and purity assessment.

The ¹H NMR spectrum (CDCl₃) shows signals at δ 1.70-1.78 (m, 1H), 1.83-1.92 (m, 2H), 1.96-2.03 (m, 1H), 2.15-2.21 (m, 1H), 2.22-2.29 (m, 1H), 2.83 (dt, 1H, J=8.3, 7.1 Hz, H-1), 4.54 (m, 1H, J=7.3 Hz, H-2), 6.46 (d, 1H, J=6.3 Hz, NH), 7.42 (m, 2H), 7.51 (t, 1H, J=7.3 Hz), and 7.75 (m, 2H) .

The ¹³C NMR spectrum (CDCl₃) displays signals at δ 23.20, 29.62, 31.77, 34.95, 56.40, which correspond to various carbon atoms in the molecule's structure .

Synthesis Methods

The synthesis of N-(1-Cyanocyclopentyl)benzamide involves specific chemical reactions that form the characteristic amide bond between the benzoyl group and the cyanocyclopentylamine. Various synthetic routes have been developed, with different approaches offering advantages in terms of yield, purity, and scalability.

Standard Synthetic Route

The most common synthesis method for N-(1-Cyanocyclopentyl)benzamide involves the reaction of benzoyl chloride with 1-cyanocyclopentylamine in the presence of a base. This reaction forms the amide bond, which is crucial for the compound's biological activity. The synthesis typically proceeds under mild conditions and yields the target compound with good efficiency.

The general reaction scheme can be represented as:

1-Cyanocyclopentylamine + Benzoyl chloride → N-(1-Cyanocyclopentyl)benzamide + HCl

The base (commonly triethylamine) is used to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium toward product formation .

Alternative Synthesis Approaches

Drawing from information about similar compounds, the synthesis can also be conducted in toluene as a solvent. A typical procedure would involve dissolving 1-cyanocyclopentylamine in toluene, adding triethylamine, and then adding benzoyl chloride dropwise under cooling at 20°C. After the initial reaction, the temperature can be raised to 80°C and the mixture stirred for about 2 hours. Following extraction with water, dilute hydrochloric acid, and water again, the toluene solution can be evaporated to yield the desired product .

This method is analogous to the synthesis of the related compound N-(1-cyanocyclopentyl)pentanamide, which has been reported to give yields of up to 100% .

Biological Activities and Applications

N-(1-Cyanocyclopentyl)benzamide and structurally similar compounds demonstrate various biological activities that make them valuable in pharmaceutical research and development. The unique structure of this compound, particularly the combination of a cyano group and an amide bond, contributes to its potential therapeutic properties.

Anti-inflammatory Effects

Some benzamides have been shown to modulate inflammatory pathways, providing insights into their potential therapeutic use in inflammatory diseases. The exact mechanisms vary depending on the specific structural features, but many involve interactions with key enzymes or receptors in inflammatory signaling cascades.

The anti-inflammatory activity of these compounds could be beneficial in treating various conditions characterized by chronic inflammation, including certain autoimmune disorders and inflammatory bowel diseases.

Research and Synthetic Applications

N-(1-Cyanocyclopentyl)benzamide serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of both a cyano group and an amide bond provides multiple sites for further chemical modifications, enabling the creation of diverse derivatives with enhanced properties.

These derivatives can be designed to interact with specific molecular targets, potentially leading to the development of novel therapeutic agents for various medical conditions.

Structure-Activity Relationships and Comparisons

Understanding the relationship between the structure of N-(1-Cyanocyclopentyl)benzamide and its biological activity is crucial for the rational design of more potent and selective analogs. Comparisons with similar compounds provide valuable insights into the effects of specific structural modifications on biological properties.

Comparison with Fluorinated Derivatives

N-(1-cyanocyclopentyl)-3-fluorobenzamide is a related compound that differs from N-(1-Cyanocyclopentyl)benzamide by the presence of a fluorine atom at the 3-position of the benzene ring. This modification can significantly impact the compound's chemical reactivity and biological activity.

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The specific position of the fluorine atom on the benzene ring (ortho, meta, or para) can further modulate these properties.

Table 2: Comparison of N-(1-Cyanocyclopentyl)benzamide and Its Fluorinated Derivative

PropertyN-(1-Cyanocyclopentyl)benzamideN-(1-cyanocyclopentyl)-3-fluorobenzamide
CAS Number91806-24-5912770-81-1
Molecular FormulaC₁₃H₁₄N₂OC₁₃H₁₃FN₂O
Molecular Weight214.26 g/mol232.25 g/mol
Structure ModificationNone (parent compound)Fluorine at 3-position on benzene ring
Potential EffectBaseline activityPotentially enhanced metabolic stability and binding affinity

Comparison with Aliphatic Analogs

N-(1-cyanocyclopentyl)pentanamide represents an aliphatic analog of N-(1-Cyanocyclopentyl)benzamide, where the benzene ring is replaced by a pentane chain. This structural change would be expected to significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and binding interactions with biological targets .

Table 3: Comparison of N-(1-Cyanocyclopentyl)benzamide and Its Aliphatic Analog

PropertyN-(1-Cyanocyclopentyl)benzamideN-(1-cyanocyclopentyl)pentanamide
CAS Number91806-24-5194984-24-2
Molecular FormulaC₁₃H₁₄N₂OC₁₁H₁₈N₂O
Molecular Weight214.26 g/mol194.27 g/mol
Structure ModificationAromatic (benzene ring)Aliphatic (pentane chain)
Potential EffectStronger π-π interactions with aromatic residues in proteinsIncreased flexibility, different binding mode

Stereoselective Aspects

The stereochemistry of compounds related to N-(1-Cyanocyclopentyl)benzamide can significantly impact their biological activity. For instance, trans-N-(2-Cyano-cyclopentyl)-benzamide, a positional isomer of N-(1-Cyanocyclopentyl)benzamide, has been studied for its potential applications in biotransformation processes .

Research has shown that the trans-configuration of such compounds can lead to better acceptance as substrates by certain enzymes compared to their cis-counterparts. This stereoselective behavior is crucial for the development of enantiomerically pure compounds with optimized biological activity .

Future Research Directions

The current knowledge about N-(1-Cyanocyclopentyl)benzamide points to several promising avenues for future research. These directions could lead to a better understanding of the compound's properties and potential applications in various fields, particularly in medicinal chemistry and drug development.

Detailed Biological Activity Studies

Future studies on N-(1-Cyanocyclopentyl)benzamide should focus on its detailed biological activity, including its interaction with specific molecular targets. This research would provide valuable insights into the compound's mechanism of action and potential therapeutic applications.

Specific areas of investigation could include:

  • Enzymatic assays to identify potential protein targets

  • Cell-based studies to evaluate cytotoxicity and selectivity

  • In vivo studies to assess pharmacokinetic properties and efficacy in disease models

Structural Optimization

The development of structurally optimized derivatives of N-(1-Cyanocyclopentyl)benzamide could lead to compounds with enhanced biological activity and improved drug-like properties. This process would involve systematic modifications of various parts of the molecule, followed by evaluation of the resulting compounds' properties.

Potential modifications could include:

  • Substitutions on the benzene ring with various functional groups

  • Alterations of the cyclopentane ring size or conformation

  • Replacement of the cyano group with other electron-withdrawing groups

  • Introduction of additional functional groups to enhance solubility or target binding

Combination with Other Therapeutic Approaches

Exploring the potential synergistic effects of N-(1-Cyanocyclopentyl)benzamide or its derivatives with other therapeutic agents could lead to more effective treatment strategies for various diseases, particularly cancer.

This approach is supported by studies on related compounds, such as apatinib (a tyrosine kinase inhibitor), which has shown enhanced anti-tumor efficacy when combined with anti-PD-1 antibody therapy in colon cancer models .

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